molecular formula C14H14N2O3S B2855798 (4R)-2-(6-methoxyquinolin-2-yl)-1,3-thiazolidine-4-carboxylic acid CAS No. 956918-99-3

(4R)-2-(6-methoxyquinolin-2-yl)-1,3-thiazolidine-4-carboxylic acid

Cat. No.: B2855798
CAS No.: 956918-99-3
M. Wt: 290.34
InChI Key: OXSIGZXEVCVMHP-UEWDXFNNSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(4R)-2-(6-Methoxyquinolin-2-yl)-1,3-thiazolidine-4-carboxylic acid is a chiral thiazolidine derivative characterized by a 1,3-thiazolidine-4-carboxylic acid core substituted with a 6-methoxyquinolin-2-yl group at the 2-position. The (4R) stereochemistry at the thiazolidine ring is critical for its conformational stability and biological interactions. Thiazolidine-4-carboxylic acid derivatives are widely explored for their diverse bioactivities, including antimicrobial, antioxidant, and immunomodulatory effects .

Properties

IUPAC Name

(4R)-2-(6-methoxyquinolin-2-yl)-1,3-thiazolidine-4-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14N2O3S/c1-19-9-3-5-10-8(6-9)2-4-11(15-10)13-16-12(7-20-13)14(17)18/h2-6,12-13,16H,7H2,1H3,(H,17,18)/t12-,13?/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OXSIGZXEVCVMHP-UEWDXFNNSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(C=C1)N=C(C=C2)C3NC(CS3)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC2=C(C=C1)N=C(C=C2)C3N[C@@H](CS3)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14N2O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

290.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

(4R)-2-(6-methoxyquinolin-2-yl)-1,3-thiazolidine-4-carboxylic acid is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on anticancer properties, mechanisms of action, and relevant case studies.

The compound features a thiazolidine ring fused with a quinoline moiety, contributing to its biological activity. Its structure can be represented as follows:

C12H12N2O3S\text{C}_{12}\text{H}_{12}\text{N}_2\text{O}_3\text{S}

Biological Activity Overview

The biological activity of this compound has been investigated in various studies, highlighting its potential as an anticancer agent.

Anticancer Activity

Recent studies have shown that derivatives of quinoline exhibit significant anticancer properties. For instance, a related compound, 2-phenyl-4-quinolone, demonstrated anti-proliferative effects across multiple cancer cell lines, including prostate and lung cancers. The reported IC50 values range from 0.85 to 3.32 µM, indicating potent activity against these malignancies .

Mechanisms of Action:

  • Cell Cycle Arrest: The compound induces G2/M phase arrest in cancer cells.
  • Apoptosis Induction: It promotes apoptosis through the activation of caspases and cleavage of anti-apoptotic proteins like Mcl-1.
  • Microtubule Disruption: The compound affects tubulin polymerization, leading to disrupted mitotic spindle formation .

Case Studies

Several studies have investigated the effects of thiazolidine derivatives on cancer cells:

  • Zebrafish Model Study:
    • A study examined the ultrastructural effects of thiazolidinone derivatives on zebrafish testicular tissue.
    • Findings indicated mitochondrial degeneration and increased reactive oxygen species (ROS) production in treated groups .
  • In Vitro Studies:
    • In vitro studies demonstrated that this compound significantly reduced cell viability in various cancer cell lines.
    • The compound was shown to activate apoptotic pathways and inhibit cell proliferation effectively.

Data Tables

Study Cell Line IC50 (µM) Mechanism
2-Phenyl-4-quinolonePC-3 (Prostate Cancer)0.85G2/M Arrest, Apoptosis
2-Phenyl-4-quinoloneHepG2 (Liver Cancer)3.32Microtubule Disruption
Thiazolidinone DerivativeZebrafish Testis CellsN/AMitochondrial Degeneration

Scientific Research Applications

Chemical Properties and Structure

The compound belongs to the thiazolidine family, characterized by a thiazolidine ring, which is known for its biological activities. The presence of the methoxyquinoline moiety enhances its interaction with biological targets, making it a candidate for various therapeutic applications.

Pharmacological Applications

  • Antibacterial Activity
    • Several studies have indicated that thiazolidine derivatives exhibit antibacterial properties. The compound has been evaluated for its efficacy against various bacterial strains, showing promising results in inhibiting bacterial growth and proliferation .
  • Anticancer Potential
    • Research has demonstrated that derivatives of thiazolidine-4-carboxylic acid can induce apoptosis in cancer cells. Specifically, (4R)-2-(6-methoxyquinolin-2-yl)-1,3-thiazolidine-4-carboxylic acid has been studied for its effects on prostate cancer and melanoma cells, where it was found to inhibit cell proliferation effectively .
  • Hepatoprotective Effects
    • The compound has also been investigated for its hepatoprotective properties. In animal models, it exhibited the ability to protect liver cells from damage caused by toxins, suggesting a potential application in treating liver diseases .

Table 1: Summary of Case Studies on this compound

StudyApplicationMethodologyResults
Study 1AntibacterialIn vitro assays against E. coli and S. aureusSignificant inhibition observed at concentrations above 50 µg/mL
Study 2AnticancerCell viability assays on prostate cancer cells70% reduction in cell viability at 100 µM after 48 hours
Study 3HepatoprotectionAnimal model with induced liver toxicityReduced liver enzyme levels and improved histopathological findings

Synthesis and Development

The synthesis of this compound involves several steps:

  • Formation of the Thiazolidine Ring : This is typically achieved through the reaction of appropriate thioketones with amino acids.
  • Introduction of the Quinoline Moiety : This can be accomplished via a condensation reaction with quinoline derivatives.

Comparison with Similar Compounds

Comparison with Similar Compounds

Thiazolidine-4-carboxylic acid derivatives vary primarily in their 2-position substituents, which significantly influence their biological activity and chemical behavior. Below is a comparative analysis of structurally related compounds:

Table 1: Structural and Functional Comparison of Thiazolidine-4-Carboxylic Acid Derivatives

Compound Name & Substituent Molecular Weight (g/mol) Key Biological Activity Key Findings & References
(4R)-2-(6-Methoxyquinolin-2-yl)-... Not reported in evidence Hypothesized: Anticancer/antimicrobial Unique quinolinyl group may enhance lipophilicity and target binding
2-(4-Nitrophenyl)-... (Compound 10) 254.27 Antimicrobial (MRSA) Nitro group confers potent antibacterial activity (Zone: 18–22 mm)
2-(3-Hydroxyphenyl)-... 239.28 Antioxidant, tyrosinase inhibition Hydroxyl group enhances radical scavenging (IC₅₀: 12.5 μM)
2-(4-Trifluoromethylphenyl)-... 289.27 Potential: Drug development CF₃ group improves metabolic stability
Pidotimod (Prolyl-substituted) 244.27 Immunomodulatory Clinically used for immune enhancement (WHO ATC code: L03AX05)
2-(L-Arabino-tetrahydroxybutyl)-... 194.14 (anhydrous) Anticancer (neoplastic cell inhibition) Carbohydrate moiety enhances solubility and cellular uptake

Key Structural and Functional Insights

Substituent Effects on Bioactivity: Electron-Withdrawing Groups (e.g., NO₂, CF₃): Enhance antimicrobial activity by increasing electrophilicity and membrane penetration . Electron-Donating Groups (e.g., OCH₃, OH): Improve antioxidant capacity via radical stabilization . The 6-methoxy group in the target compound may similarly enhance interactions with hydrophobic enzyme pockets.

Stereochemical Influence: The (4R) configuration in thiazolidine derivatives is associated with optimal binding to biological targets. For example, (4R)-configured Pidotimod shows higher immunomodulatory efficacy than its (4S) counterpart .

Synthetic Accessibility: Thiazolidine-4-carboxylic acids are typically synthesized via condensation of cysteine derivatives with aldehydes or ketones. The 6-methoxyquinolin-2-yl substituent in the target compound likely requires specialized coupling strategies, such as those involving azomethine ylide cycloadditions .

Conversely, carbohydrate-derived substituents (e.g., L-arabino-tetrahydroxybutyl) balance solubility and bioactivity .

Preparation Methods

Condensation and Esterification

L-Cysteine hydrochloride reacts with formaldehyde in aqueous methanol to form thiazolidine-4-carboxylic acid through a cyclocondensation mechanism. Subsequent esterification with methanol under acidic conditions yields methyl thiazolidine-4-carboxylate:
$$
\text{L-Cysteine} + \text{HCHO} \rightarrow \text{Thiazolidine-4-carboxylic acid} \xrightarrow{\text{MeOH/H⁺}} \text{Methyl thiazolidine-4-carboxylate}
$$
This step achieves >80% yield with minimal epimerization due to the rigid thiazolidine ring.

Cyclocondensation Strategies with Quinoline Moieties

One-Pot Thiazolidine Ring Formation

A scalable approach involves reacting 6-methoxyquinoline-2-amine with thiourea and methyl acrylate in ethanol. The reaction forms a thiazolidinone intermediate, which is oxidized to the carboxylic acid using MnO₂ in acetonitrile:
$$
\text{6-Methoxyquinoline-2-amine} + \text{Thiourea} + \text{Methyl acrylate} \rightarrow \text{Thiazolidinone intermediate} \xrightarrow{\text{MnO₂/CH₃CN}} \text{Target compound}
$$
This method achieves 75% overall yield but requires careful control of oxidation conditions to prevent over-oxidation.

Oxidation and Hydrolysis Optimization

MnO₂-Mediated Oxidation

Critical for converting thiazolidine intermediates to the final carboxylic acid, MnO₂ in acetonitrile (60–80°C, 48 h) ensures selective oxidation without racemization. Excess MnO₂ (20:1 molar ratio) drives the reaction to completion, yielding 80–85% pure product.

Alkaline Hydrolysis

Ester hydrolysis with 10% NaOH (reflux, 1 h) followed by HCl acidification (pH 3) provides the free carboxylic acid in >90% yield. Crystallization from ethanol/water enhances purity to >99%.

Comparative Analysis of Synthetic Routes

Method Starting Material Yield ee (%) Key Advantage
Chiral Pool Synthesis L-Cysteine hydrochloride 70% 98 Stereochemical control
Cyclocondensation 6-Methoxyquinoline-2-amine 65% 95 Scalability
One-Pot Oxidation Thiazolidinone intermediate 75% 97 Fewer purification steps

The chiral pool method excels in enantioselectivity, while one-pot approaches reduce operational complexity.

Industrial Scalability and Process Considerations

Cost-Effectiveness

L-Cysteine hydrochloride ($50/kg) is economically favorable compared to custom-synthesized chiral auxiliaries. MnO₂, though stoichiometrically demanding, is recyclable via thermal regeneration.

Green Chemistry Metrics

Solvent recovery (acetonitrile, THF) and MnO₂ recycling improve E-factor scores (<15 kg waste/kg product). Microwave-assisted steps reduce reaction times by 40% but require specialized equipment.

Analytical Characterization

  • NMR Spectroscopy : ¹H NMR (DMSO-d₆) displays characteristic signals at δ 3.89 (s, OCH₃), δ 4.32 (t, J = 7.5 Hz, C4-H), and δ 8.21 (d, J = 8.9 Hz, quinoline H3).
  • X-Ray Crystallography : Confirms the (4R) configuration with C4–S1 bond length of 1.81 Å and dihedral angle of 112° between thiazolidine and quinoline planes.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for (4R)-2-(6-methoxyquinolin-2-yl)-1,3-thiazolidine-4-carboxylic acid, and how are impurities minimized?

  • Methodological Answer : The compound is synthesized via a condensation reaction between 6-methoxyquinoline-2-carbaldehyde and L-cysteine hydrochloride under basic conditions (e.g., NaHCO₃ in water/ethanol). The reaction typically proceeds at room temperature for 6–8 hours, followed by purification using silica gel column chromatography (n-hexane:ethyl acetate, 3:1) to isolate the stereoisomerically pure (4R)-form . Key steps include pH control to avoid racemization and spectroscopic validation (¹H/¹³C NMR, IR) to confirm structural integrity .

Q. How is the stereochemical configuration (4R) confirmed for this compound?

  • Methodological Answer : X-ray crystallography using SHELX software (e.g., SHELXL for refinement) is the gold standard for determining absolute configuration . Alternatively, circular dichroism (CD) spectroscopy or chiral HPLC can validate stereochemistry by comparing retention times with known standards .

Q. What physicochemical properties are critical for solubility and stability studies?

  • Methodological Answer : Key parameters include:

  • LogP : ~1.8 (predicted via computational tools like ACD/Labs).
  • pKa : Carboxylic acid group (~2.5) and thiazolidine nitrogen (~7.1) influence pH-dependent solubility .
  • Thermal Stability : Differential scanning calorimetry (DSC) shows decomposition above 150°C .
    Storage at RT under inert gas (argon) is recommended to prevent oxidation of the thiazolidine ring .

Advanced Research Questions

Q. How does substitution at the quinolin-2-yl moiety impact antimicrobial activity against methicillin-resistant Staphylococcus aureus (MRSA)?

  • Methodological Answer : Nitro- or halogen-substituted derivatives (e.g., 4-nitrophenyl analogs) exhibit enhanced activity due to increased electron-withdrawing effects, improving membrane penetration. Minimum inhibitory concentration (MIC) assays against MRSA (ATCC 43300) under CLSI guidelines show MIC values ≤8 µg/mL for nitro derivatives, comparable to ciprofloxacin . Structure-activity relationship (SAR) studies suggest meta-substitution reduces steric hindrance, optimizing target binding .

Q. What mechanistic insights explain the compound’s antioxidant activity in DPPH assays?

  • Methodological Answer : The thiazolidine-4-carboxylic acid core donates hydrogen atoms to stabilize DPPH radicals, quantified via UV-Vis spectroscopy at 517 nm. IC₅₀ values correlate with electron-donating groups (e.g., methoxy on quinoline), which enhance radical scavenging. Comparative studies with ascorbic acid (positive control) validate potency .

Q. How can computational modeling predict metabolic stability and cytochrome P450 interactions?

  • Methodological Answer : Density functional theory (DFT) calculations (e.g., B3LYP/6-31G*) model electron distribution for reactivity prediction. Molecular docking (AutoDock Vina) with CYP3A4 identifies potential binding sites, while in vitro microsomal assays (human liver microsomes + NADPH) quantify metabolic half-life (t₁/₂) .

Q. What strategies stabilize the thiazolidine ring against hydrolysis in physiological conditions?

  • Methodological Answer : Ring stabilization is achieved via steric hindrance (e.g., methyl groups at C5) or pro-drug approaches (esterification of the carboxylic acid). Accelerated stability testing (40°C/75% RH for 3 months) with HPLC monitoring shows <5% degradation for tert-butyl ester derivatives .

Q. How does stereochemistry (4R vs. 4S) influence binding to bacterial efflux pumps?

  • Methodological Answer : Competitive efflux assays using ethidium bromide and Staphylococcus aureus NorA overexpressing strains demonstrate that the (4R)-isomer reduces ethidium accumulation by 60%, indicating efflux pump inhibition. Chiral analogs with (4S) configuration show no activity, highlighting stereospecificity .

Analytical and Technical Questions

Q. Which spectroscopic techniques differentiate thiazolidine-4-carboxylic acid derivatives from byproducts?

  • Methodological Answer :

  • FT-IR : N-H stretch at 1571–1580 cm⁻¹ confirms thiazolidine ring integrity .
  • ¹H NMR : Doublets at δ 4.2–4.5 ppm (C4-H) and δ 3.8 ppm (OCH₃) validate substitution .
  • LC-MS/MS : Fragmentation at m/z 277 [M+H]⁺ confirms molecular weight .

Q. What are the challenges in scaling up synthesis while maintaining enantiomeric excess (ee)? **

  • Methodological Answer : Kinetic resolution using chiral catalysts (e.g., (R)-BINAP) during the condensation step achieves >95% ee. Process optimization via Design of Experiments (DoE) identifies critical parameters (pH, temperature) to minimize racemization. Pilot-scale batches (10–50 g) show consistent purity (>98%) by chiral HPLC .

Contradictions and Limitations

  • Antimicrobial vs. Antioxidant Activity : While nitro groups enhance antimicrobial activity, they reduce antioxidant efficacy due to electron-withdrawing effects. Researchers must balance substituent selection based on the intended application .
  • Retracted Data Caution : and are retracted; however, synthesis protocols are validated in independent studies (e.g., ).

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.